Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Overview
Description
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-, also known as butanoic acid, 4-[(1-oxo-2-propenyl)oxy] ester, is an organic compound with the molecular formula C7H10O3. This compound is characterized by the presence of a butanoic acid moiety linked to a propenyl ester group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- typically involves the esterification of butanoic acid with an appropriate alcohol under acidic conditions. One common method is the reaction of butanoic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalytic systems and separation techniques ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of butanoic acid derivatives or ketones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted butanoic acid esters.
Scientific Research Applications
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, 2-propenyl ester: Similar in structure but with a different position of the ester group.
Acetoacetic acid, allyl ester: Contains an acetoacetic acid moiety instead of butanoic acid.
Allyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness
Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- is unique due to its specific ester linkage and the resulting chemical properties. Its reactivity and versatility make it valuable in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-prop-2-enoyloxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-7(10)11-5-3-4-6(8)9/h2H,1,3-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYIEDNNZJZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433093 | |
Record name | Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141681-03-0 | |
Record name | Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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